molecular formula C18H13N3O2 B6515258 3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene CAS No. 931359-30-7

3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene

Cat. No.: B6515258
CAS No.: 931359-30-7
M. Wt: 303.3 g/mol
InChI Key: CHJZWWBADOYDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene is a complex organic compound with a unique structure that includes multiple heteroatoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene typically involves multi-step organic reactions. One common approach is to start with a suitable anthracene derivative and introduce the necessary functional groups through a series of reactions, including cyclization and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene is unique due to its specific arrangement of heteroatoms and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-2-4-11(5-3-1)17-13-10-19-14-9-16-15(22-6-7-23-16)8-12(14)18(13)21-20-17/h1-5,8-10H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJZWWBADOYDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.